- Protein Reactivity of Natural Product-Derived γ-Butyrolactones, Biochemistry, 2011, 50(5), 910-916

Cas no 906564-59-8 (Propargyl-C2-NHS ester)

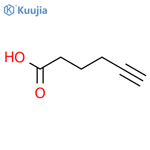

Propargyl-C2-NHS ester structure

Nome do Produto:Propargyl-C2-NHS ester

N.o CAS:906564-59-8

MF:C10H11NO4

MW:209.198642969131

MDL:MFCD28898858

CID:2601970

PubChem ID:59805478

Propargyl-C2-NHS ester Propriedades químicas e físicas

Nomes e Identificadores

-

- 5-hexynoic NHS ester

- Propargyl-C2-NHS ester

- 5-Hexynoic Acid-NHS Ester

- 2,5-Pyrrolidinedione, 1-[(1-oxo-5-hexynyl)oxy]- (9CI)

- 2,5-Dioxopyrrolidin-1-yl hex-5-ynoate

- 5-Hexynoic acid N-hydroxysuccinimide ester

- N-Succinimidyl 5-hexynoate

- HY-126512

- Alkyne NHS ester (hexynoic acid NHS ester)

- R01-0002

- MFCD28898858

- 5-Hexynoic acid, 2,5-dioxo-1-pyrrolidinyl ester

- (2,5-dioxopyrrolidin-1-yl) hex-5-ynoate

- Hex-5-ynoic acid 2,5-dioxo-pyrrolidin-1-yl ester

- 906564-59-8

- MS-23146

- SCHEMBL1700762

- 5-HexynoicNHSEster

- F71730

- PD125939

- 5-hexynoic acid NHS ester

- AKOS032946545

- 5-exynoic acid NHS ester

- BP-24461

- CS-0105050

-

- MDL: MFCD28898858

- Inchi: 1S/C10H11NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h1H,3-7H2

- Chave InChI: CXSSWEBEHUYETJ-UHFFFAOYSA-N

- SMILES: O(C(CCCC#C)=O)N1C(CCC1=O)=O

Propriedades Computadas

- Massa Exacta: 209.06880783g/mol

- Massa monoisotópica: 209.06880783g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 5

- Complexidade: 323

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 63.7

- XLogP3: 0.1

Propriedades Experimentais

- Densidade: 1.3±0.1 g/cm3

- Ponto de ebulição: 314.7±44.0 °C at 760 mmHg

- Ponto de Flash: 144.1±28.4 °C

- Pressão de vapor: 0.0±0.7 mmHg at 25°C

Propargyl-C2-NHS ester Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Propargyl-C2-NHS ester Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A400731-1g |

2,5-Dioxopyrrolidin-1-yl hex-5-ynoate |

906564-59-8 | 98% | 1g |

$177.0 | 2025-02-19 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BCP-1-250mg |

5-Hexynoic acid NHS ester |

906564-59-8 | >95.00% | 250mg |

¥200.0 | 2023-09-19 | |

| TRC | H290295-50mg |

5-Hexynoic NHS Ester |

906564-59-8 | 50mg |

265.00 | 2021-08-06 | ||

| Ambeed | A400731-5g |

2,5-Dioxopyrrolidin-1-yl hex-5-ynoate |

906564-59-8 | 98% | 5g |

$600.0 | 2025-02-19 | |

| eNovation Chemicals LLC | Y0974971-1g |

2,5-dioxopyrrolidin-1-yl hex-5-ynoate |

906564-59-8 | 95% | 1g |

$600 | 2024-07-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A171448-100mg |

Propargyl-C2-NHS ester |

906564-59-8 | 95% | 100mg |

¥2471.90 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-DE908-5mg |

Alkyne NHS ester (hexynoic acid NHS ester) |

906564-59-8 | 5mg |

¥527.0 | 2022-02-28 | ||

| MedChemExpress | HY-126512-100mg |

Propargyl-C2-NHS ester |

906564-59-8 | 96.60% | 100mg |

¥2800 | 2024-04-16 | |

| TRC | H290295-100mg |

5-Hexynoic NHS Ester |

906564-59-8 | 100mg |

$213.00 | 2023-05-18 | ||

| Aaron | AR003NH7-25g |

5-Hexynoic NHS Ester |

906564-59-8 | 97% | 25g |

$1414.00 | 2025-02-10 |

Propargyl-C2-NHS ester Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 7 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform , Dimethylformamide ; overnight, rt

Referência

- Harnessing β-Lactam Antibiotics for Illumination of the Activity of Penicillin-Binding Proteins in Bacillus subtilis, ACS Chemical Biology, 2020, 15(5), 1242-1251

Método de produção 3

Condições de reacção

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ; overnight, rt

Referência

- Regulating miRNA-21 Biogenesis By Bifunctional Small Molecules, Journal of the American Chemical Society, 2017, 139(14), 4987-4990

Método de produção 4

Condições de reacção

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 15 h, rt

Referência

- An In Vivo Covalent TMP-Tag Based on Proximity-Induced Reactivity, ACS Chemical Biology, 2009, 4(7), 547-556

Método de produção 5

Condições de reacção

1.1 Reagents: Dicyclohexylcarbodiimide , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dimethylformamide ; overnight, rt

Referência

- Activity-Based Probes Linked with Laser-Cleavable Mass Tags for Signal Amplification in Imaging Mass Spectrometry: Analysis of Serine Hydrolase Enzymes in Mammalian Tissue, Analytical Chemistry (Washington, 2012, 84(8), 3689-3695

Método de produção 6

Condições de reacção

1.1 Reagents: Pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt

Referência

- Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation, Journal of the American Chemical Society, 2010, 132(11), 3640-3641

Método de produção 7

Condições de reacção

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethyl sulfoxide ; 2 d, rt

Referência

- PEGylated conjugated polyelectrolytes containing 2,1,3-benzoxadiazole units for targeted cell imaging, Polymer Chemistry, 2012, 3(6), 1567-1575

Método de produção 8

Condições de reacção

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 3 h, rt

Referência

- High-Sensitivity Microcalorimetry and Gel Permeation Chromatography in Tandem Reveal the Complexity of the Synthesis of Poly-(2-isopropyl-2-oxazoline) Stars, Macromolecules (Washington, 2021, 54(13), 6161-6170

Método de produção 9

Condições de reacção

1.1 Reagents: Diisopropylcarbodiimide Solvents: Dichloromethane ; 16 h, rt

Referência

- Unraveling the protein targets of vancomycin in living S. aureus and E. faecalis cells, Journal of the American Chemical Society, 2011, 133(31), 12144-12153

Método de produção 10

Condições de reacção

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 7 h, rt

Referência

- Squalene-derived flexible linkers for bioactive peptides, Bioorganic & Medicinal Chemistry Letters, 2007, 17(12), 3310-3313

Método de produção 11

Condições de reacção

1.1 Reagents: Diisopropylcarbodiimide Solvents: Dimethylformamide ; 1 h, rt

Referência

- Click Chemistry for the Identification of G-Quadruplex Structures: Discovery of a DNA-RNA G-Quadruplex, Angewandte Chemie, 2009, 48(18), 3281-3284

Método de produção 12

Condições de reacção

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 41 h, rt

Referência

- Modular Toolkit of Multifunctional Block Copoly(2-oxazoline)s for the Synthesis of Nanoparticles, Chemistry - A European Journal, 2021, 27(32), 8283-8287

Método de produção 13

Condições de reacção

1.1 Reagents: Diisopropylcarbodiimide Solvents: Dimethylformamide ; 1 h, rt

Referência

- Finding a human telomere DNA-RNA hybrid G-quadruplex formed by human telomeric 6-mer RNA and 16-mer DNA using click chemistry: A protective structure for telomere end, Bioorganic & Medicinal Chemistry, 2014, 22(16), 4419-4421

Método de produção 14

Condições de reacção

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dimethylformamide , Dichloromethane ; 8 h, rt

Referência

- Optimization of the Azobenzene Scaffold for Reductive Cleavage by Dithionite; Development of an Azobenzene Cleavable Linker for Proteomic Applications, European Journal of Organic Chemistry, 2010, (23), 4360-4364

Método de produção 15

Condições de reacção

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1.5 h, rt

Referência

- Flexible and General Synthesis of Functionalized Phosphoisoprenoids for the Study of Prenylation in vivo and in vitro, ChemBioChem, 2012, 13(5), 674-683

Método de produção 16

Condições de reacção

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 24 h, rt

Referência

- Multimerization of an Apoptogenic TRAIL-Mimicking Peptide by Using Adamantane-Based Dendrons, Chemistry - A European Journal, 2013, 19(5), 1762-1768

Método de produção 17

Condições de reacção

1.1 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt

Referência

- Prosthetic groups for radioiodination and astatination of peptides and proteins: A comparative study of five potential bioorthogonal labeling strategies, Bioorganic & Medicinal Chemistry, 2019, 27(1), 167-174

Propargyl-C2-NHS ester Raw materials

- Bis(2,5-dioxopyrrolidin-1-yl) carbonate

- 5-Hexynoic acid

- 4-hexynoic acid

- 1-hydroxypyrrolidine-2,5-dione

Propargyl-C2-NHS ester Preparation Products

Propargyl-C2-NHS ester Literatura Relacionada

-

1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

906564-59-8 (Propargyl-C2-NHS ester) Produtos relacionados

- 1602443-52-6(3-Buten-1-one, 1-(2-aminocyclopentyl)-)

- 2171842-16-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}methyl)butanoic acid)

- 2228816-81-5(2-1-(methanesulfonylmethyl)cyclobutylacetic acid)

- 2228369-27-3(5-(1,1-difluoroethyl)-1,2-oxazole-4-carboxylic acid)

- 2246829-77-4((5-fluoro-1-phenyl-1H-pyrazol-4-yl)boronic acid)

- 1804184-44-8(2-Bromo-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-1-one)

- 1032528-06-5(tert-butyl N-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl}carbamate)

- 38299-59-1(phenyl dipropyl phosphate)

- 1807159-25-6(3-Cyano-5-(difluoromethyl)-4-nitro-2-(trifluoromethyl)pyridine)

- 1094317-31-3([(3,4-Dimethylphenyl)methyl](propan-2-yl)amine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:906564-59-8)Propargyl-C2-NHS ester

Pureza:99%/99%

Quantidade:1g/5g

Preço ($):159.0/540.0